molecular formula C20H32N2O3 B123780 L-(-)Ephedrine hemihydrate CAS No. 144429-10-7

L-(-)Ephedrine hemihydrate

Cat. No. B123780
M. Wt: 348.5 g/mol
InChI Key: ZNGSVRYVWHOWLX-LMDBBIMRSA-N
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Description

L-(-)Ephedrine hemihydrate is a form of ephedrine, which is an alpha and beta-adrenergic agonist . It is used to treat hypotension under anesthesia, allergic conditions, bronchial asthma, and nasal congestion . It appears as colorless crystals or a white, crystalline powder; it is odourless or has a slight, aromatic odour .


Synthesis Analysis

Ephedrine can be produced through three methods: traditional extraction from plant species of Ephedra, a synthetic chemical process involving resolution of the racemic mixture, and a process which involves the biotransformation of benzaldehyde to L-PAC by various species of yeasts followed by reductive animation .


Molecular Structure Analysis

Ephedrine is a mixed adrenergic agonist with a molecular formula of C10H15NO . It has a molecular mass of 165.232 Da and a mono-isotopic mass of 165.115356 Da .


Chemical Reactions Analysis

Ephedrine can undergo various chemical reactions due to its structure. For instance, it can be involved in the inter-conversion of alkaloids . It can also be modified by the substitution of the hydroxy group by chlorine, sulfur, selenium, or nitrogen atoms .


Physical And Chemical Properties Analysis

Ephedrine hemihydrate has a molecular formula of C20H32N2O3 and an average mass of 348.480 Da . It is soluble in water, ethanol, chloroform, ether, and glycerol .

Scientific Research Applications

Neutron Powder Diffraction Studies L-(-)Ephedrine hemihydrate has been used in neutron studies. Specifically, it was part of a study where the structure of L-(-)-ephedrine hemihydrate was solved from neutron powder diffraction data using a perdeuterated cryoprotectant (Krebs et al., 2001).

Biogenic Amine Transporters and Receptorome Analysis L-(-)Ephedrine hemihydrate has been studied for its interaction with biogenic amine transporters and a wide range of human receptors. This research offers insights into its pharmacological effects, particularly as a norepinephrine transporter substrate (Rothman et al., 2003).

Role in Uterine Vascular Physiology Research has investigated the effects of ephedrine on nitric oxide release in ovine uterine arteries. This study provided insights into the pharmacological actions of ephedrine during pregnancy (Li, Tong, & Eisenach, 1996).

Structural and Spectroscopic Analysis The structure and properties of ephedrinum salt have been studied, comparing the stable conformers of the ephedrinum cation with those of the free-base ephedrine hemihydrate (Ivanova et al., 2010).

Impact on Human Beta-Adrenergic Receptor Subtypes L-(-)Ephedrine hemihydrate's direct effects on human beta-adrenergic receptor subtypes have been studied, revealing its stereoselective actions and potency across different receptor subtypes (Vansal & Feller, 1999).

Biotransformation for Pharmaceutical Production L-(-)Ephedrine hemihydrate's production through biotransformation processes has been reviewed. This encompasses the production of key intermediates like L-phenylacetylcarbinol (L-PAC) using various yeasts (Rogers, Shin, & Wang, 1997).

Oxidative Stability Screening Research has been conducted on oxidative stability screening methods for pharmaceutical solids, including various forms of ephedrine. This offers insights into the stability and degradation pathways of ephedrine in solid dosage forms (Zhu, Zhang, George, & Zhou, 2011).

Toxicokinetics in Zebrafish The uptake, distribution, and toxicokinetics of ephedrine have been studied in zebrafish, providing valuable data on its behavior and ecological risks in aquatic organisms (Yin et al., 2021).

Safety And Hazards

Ephedrine can cause various side effects such as giddiness, headache, nausea, vomiting, sweating, thirst, tachycardia (rapid heart-beat), pruritus, precordial pain, palpitations, difficult urination, muscular weakness and tremors, restlessness, and insomnia . It should be kept in a well-closed container, protected from light .

properties

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSVRYVWHOWLX-LMDBBIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583537
Record name (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-(-)Ephedrine hemihydrate

CAS RN

144429-10-7
Record name (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
FC Krebs, M Jørgensen, B Lebech… - Journal of applied …, 2001 - scripts.iucr.org
The use of perdeuteropolyethylpropylene (d-PEP) as a cryoprotectant for neutron studies of molecular organic solids is demonstrated by the solution of the structure of l-(−)-ephedrine …
Number of citations: 5 scripts.iucr.org
FC Krebs, M Jørgensen, B Lebech… - … ; Dansync's 3. Årsmøde, 2000 - orbit.dtu.dk
A perdeuterated cryoprotectant for neutron scattering studies and a demonstration of its use in a neutron powder diffraction study on L-(-)ephedrine hemihydrate — Welcome to DTU Research …
Number of citations: 0 orbit.dtu.dk
SN Black, EA Collier, RJ Davey, RJ Roberts - Journal of pharmaceutical …, 2007 - Elsevier
The preparation of molecular salts as potential delivery vehicles for pharmaceutically active compounds is more common than current appreciation of the phenomena governing the …
Number of citations: 175 www.sciencedirect.com
K Fucke, JW Steed - Water, 2010 - mdpi.com
A review. Diffraction methods are a powerful tool to investigate the crystal structure of organic compounds in general and their hydrates in particular. The laboratory standard technique …
Number of citations: 62 www.mdpi.com
AK Ghosh, HY Lee, WJ Thompson… - Journal of medicinal …, 1994 - ACS Publications
Design and synthesis of a novel series of protease inhibitors incorporating conformationally constrained cyclic ligands for the S2-substrate binding site of HIV-1 protease is described. …
Number of citations: 72 pubs.acs.org
CC Wilson, PF Henry, M Schmidtmann… - Crystallography …, 2014 - Taylor & Francis
The potential of neutron powder diffraction in the location of hydrogen atoms in molecular materials and inorganic-molecular complexes is reviewed. Advances in instrumentation and …
Number of citations: 14 www.tandfonline.com
O Hassager, S Hvilsted, K Mortensen - 2002 - core.ac.uk
The Danish Polymer Centre - Annual Report 2001 Page 1 General rights Copyright and moral rights for the publications made accessible in the public portal are retained by the authors …
Number of citations: 3 core.ac.uk
JV Carstensen, PA Lindgård, RK Feidenhans'l - 2002 - orbit.dtu.dk
Selected activities of the Materials Research Department at Risø National Laboratory during 2001 are described. The scientific work is described in 10 chapters and a survey is given of …
Number of citations: 3 orbit.dtu.dk
JV Cartensen, PA Lindgaard, R Freidenhans' I - 2002 - osti.gov
Selected activities of the Materials Research Department at Risoe National Laboratory during 2001 are described. The scientific work is described in 10 chapters and a survey is given …
Number of citations: 0 www.osti.gov
FC Krebs, M Jorgensen… - Journal of …, 2001 - … International Booksellers and …
Number of citations: 0

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